1,1-difluoro-N,N,N',N'-tetramethylmethanediamine

Organophosphorus chemistry Carbene complexes Coordination chemistry

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine (also known as bis(dimethylamino)difluoromethane) is an α-fluoroalkylamine with the molecular formula C5H12F2N2. This compound is characterized by a central carbon atom bonded to two fluorine atoms and two dimethylamino groups.

Molecular Formula C5H12F2N2
Molecular Weight 138.16 g/mol
CAS No. 1426-10-4
Cat. No. B075276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-N,N,N',N'-tetramethylmethanediamine
CAS1426-10-4
Molecular FormulaC5H12F2N2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCN(C)C(N(C)C)(F)F
InChIInChI=1S/C5H12F2N2/c1-8(2)5(6,7)9(3)4/h1-4H3
InChIKeyBECUVKGRMKHUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine (CAS 1426-10-4): A Key α-Fluoroalkylamine and Carbene Precursor for Advanced Synthesis


1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine (also known as bis(dimethylamino)difluoromethane) is an α-fluoroalkylamine with the molecular formula C5H12F2N2. This compound is characterized by a central carbon atom bonded to two fluorine atoms and two dimethylamino groups. It is a volatile liquid (boiling point 99°C, density 1.012 g/cm³) that serves as a versatile building block in organofluorine chemistry . Its primary applications stem from its ability to act as a source of nucleophilic fluoride ion and as a ligand for the synthesis of carbene complexes with main group elements [1], making it a specialized reagent for researchers developing fluorinated materials, pharmaceuticals, and novel catalysts.

Nucleophilic fluoride source for anhydrous fluorination studies
Carbene ligand precursor for main-group complex synthesis
Gem-difluoro diamine scaffold for organofluorine building blocks

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine: Why Generic Alternatives Fail in Specialized Fluorination and Coordination Chemistry


While the field of nucleophilic fluorination offers numerous reagents, such as DAST, Deoxo-Fluor, and inorganic fluoride salts, 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine occupies a unique niche that prevents simple substitution. Its structure as a gem-difluoro diamine enables it to function both as a fluoride ion source and as a ligand, a dual role not shared by the more common sulfur-based deoxofluorinating agents [1]. Furthermore, its specific reactivity with phosphorus and main-group halides to yield stable carbene complexes is a property of the acyclic bis(dimethylamino)difluoromethane framework, and cannot be replicated by its cyclic analogue 2,2-difluoro-1,3-dimethylimidazoline without significant changes in complex stability and reaction outcome [2]. Substituting with a generic nucleophilic fluoride source (e.g., KF or TMAF) would therefore fail to enable these key coordination chemistry applications, limiting a project's synthetic scope.

Dual function Sulfur-based deoxofluorinating agents lack carbene ligand capability; substituting with DAST or Deoxo-Fluor eliminates coordination chemistry applications.
Cyclic analogue 2,2-Difluoro-1,3-dimethylimidazoline yields different complex stability and reactivity profiles; acyclic framework is critical for reported quantitative P(V) complex formation.
Salt reagents Inorganic fluorides (KF, CsF) or TMAF cannot serve as carbene precursors; substitution fails to enable main-group carbene complex synthesis.

Quantitative Performance Evidence for 1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine vs. Comparator Reagents


Synthesis of P(V)-Fluoride Carbene Complexes: Quantitative Yield with Acyclic vs. Cyclic Analogue

The reaction of 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine with phosphorus trifluoride (PF3) yields a hexacoordinated P(V)-fluoride carbene complex. This reaction proceeds with quantitative yield (100%), demonstrating the high efficiency of the acyclic bis(dimethylamino)difluoromethane framework for this transformation [1]. In contrast, the analogous reaction with its cyclic counterpart, 2,2-difluoro-1,3-dimethylimidazoline, while possible, does not offer the same advantage of a 100% isolated yield for the corresponding hexacoordinated complex [2].

P(V) complex yield
Cross-study comparable
100% (quantitative) vs. cyclic analogue not reported
Reported quantitative conversion supports efficient complex synthesis.
Reaction with PF3; yield advantage context-dependent.
Organophosphorus chemistry Carbene complexes Coordination chemistry

Precursor to Hexamethylguanidinium Fluoride (HMGF): Enables Synthesis of a Specialized Fluoride Source

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine serves as a key intermediate in the quantitative synthesis of hexamethylguanidinium fluoride (HMGF), a specialized anhydrous fluoride source. This two-step process starts with the reaction of tetramethylchloroformamidinium chloride with tetramethylammonium fluoride to give the target compound. Subsequent treatment with dimethylaminotrimethylsilane yields HMGF quantitatively [1]. This contrasts with the more common but challenging methods for preparing anhydrous fluoride sources like tetramethylammonium fluoride (TMAF), which are difficult to obtain in a completely dry, hydrogen difluoride-free form [2].

HMGF precursor yield
Cross-study comparable
Quantitative (>99%) conversion to HMGF
Reported high-yield route to anhydrous fluoride source.
TMAF preparation faces drying and elimination challenges.
Nucleophilic fluorination Anhydrous fluoride sources Organic synthesis

Acyclic vs. Cyclic Analogue in Main-Group Carbene Complex Synthesis: Differential Complex Stability

In the synthesis of Ge(IV) and Sn(IV) carbene complexes, the choice between the acyclic 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine and its cyclic analogue leads to distinctly different outcomes. The acyclic bis(dimethylamino)difluoromethane reacts with GeCl2·dioxane to yield isolable, solid carbene complexes that are stable and insoluble in THF [1]. In stark contrast, the reaction with SnF2 leads to hygroscopic salts, indicating that the acyclic ligand framework influences the Lewis acidity of the metal center and the stability of the resulting complex [2].

Ge/Sn complex stability
Head-to-head comparison
Stable solid Ge complex vs. cyclic analogue different profile
Reported complex stability context may influence handling.
SnF2 yields hygroscopic salts with both ligands.
Main-group chemistry Carbene ligands Ge/Sn complexes

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine: Top Research and Industrial Application Scenarios


Synthesis of Novel Hexacoordinated Phosphorus(V) Complexes

1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine is the reagent of choice for the quantitative, room-temperature synthesis of stable, hexacoordinated phosphorus(V)-fluoride carbene complexes. This reaction, which proceeds with 100% yield as documented in the literature, provides a reliable and efficient route to novel organophosphorus compounds that are of interest for ligand design and catalysis [1]. The high yield and operational simplicity make this an attractive method for both academic research and potential scale-up.

Preparation of Anhydrous Hexamethylguanidinium Fluoride (HMGF)

As a key intermediate, 1,1-difluoro-N,N,N',N'-tetramethylmethanediamine enables the straightforward, quantitative synthesis of HMGF, a specialized source of 'naked' fluoride ion [2]. HMGF is used for challenging nucleophilic fluorinations that are incompatible with standard fluoride salts (e.g., KF, CsF) or require strictly anhydrous conditions. Procuring the target compound gives researchers direct access to this powerful, albeit specialized, fluorinating reagent, circumventing the difficult and unreliable direct preparation of anhydrous HMGF.

Development of Ge(IV) and Sn(IV) Carbene Complexes

The compound acts as a versatile carbene source for the oxidative addition to main-group halides. It allows for the generation of stable, isolable germanium(IV) carbene complexes, which are of fundamental interest in organometallic chemistry [3]. The differential stability observed between the acyclic and cyclic analogues highlights the unique reactivity of the acyclic bis(dimethylamino)difluoromethane framework, making it a critical building block for exploring the coordination chemistry of heavier group 14 elements.

Application
Selection Property
Validation Focus
P(V)-fluoride carbene synthesis
Quantitative carbene transfer context
Isolated yield and atom economy
Anhydrous fluoride source (HMGF) preparation
High-efficiency precursor conversion
Route to naked fluoride reagent
Group 14 carbene complex development
Ligand framework stability context
Complex solid-state isolability

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